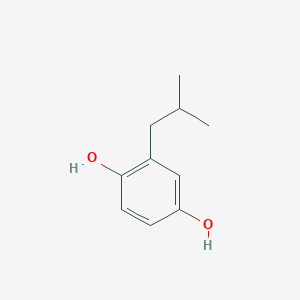

2-isobutylbenzene-1,4-diol

Description

The exact mass of the compound 2-(2-Methylpropyl)benzene-1,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQYCWCFQLUSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295013 | |

| Record name | 2-(2-methylpropyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-78-8 | |

| Record name | 4197-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylpropyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of Substituted Hydroquinone Derivatives in Contemporary Chemistry

Substituted hydroquinone (B1673460) derivatives are a class of aromatic organic compounds built upon the hydroquinone (benzene-1,4-diol) framework. wikipedia.orgatamankimya.com This core structure consists of a benzene (B151609) ring with two hydroxyl (-OH) groups attached at opposite (para) positions. wikipedia.orgatamankimya.com The versatility of this class of compounds stems from the ability to introduce various substituent groups onto the benzene ring, which can significantly modify the molecule's electronic, steric, and physicochemical properties.

The hydroxyl groups of the hydroquinone moiety are weakly acidic and can be oxidized to form quinones, a reaction that is often reversible. wikipedia.orgatamankimya.com This redox activity is a hallmark of hydroquinones and is central to many of their applications. The introduction of substituents can influence the redox potential and the stability of the resulting quinone. For instance, electron-withdrawing groups tend to shift the oxidation potential to more positive values. rsc.org

Furthermore, the benzene ring of hydroquinone is susceptible to electrophilic substitution reactions, such as Friedel-Crafts alkylation, allowing for the attachment of various alkyl and acyl groups. wikipedia.orgatamankimya.com This reactivity provides a powerful tool for synthesizing a diverse library of substituted hydroquinone derivatives with tailored properties. The nature of the substituent—its size, polarity, and electronic effects—can profoundly impact the molecule's solubility, lipophilicity, and its ability to interact with other molecules, including biological targets. For example, the isobutyl group in 2-isobutylbenzene-1,4-diol enhances its lipophilicity, which can facilitate its interaction with cell membranes.

Contextual Significance of Benzene 1,4 Diol Scaffolds Across Research Disciplines

The benzene-1,4-diol (B12442567), or hydroquinone (B1673460), scaffold is a fundamental building block in a multitude of research areas, from materials science to medicinal chemistry. atamanchemicals.comatamankimya.com Its inherent chemical reactivity and structural features make it a versatile starting point for the synthesis of a wide range of functional molecules. atamankimya.com

Key applications and areas of study for the benzene-1,4-diol scaffold include:

Polymer Chemistry: Hydroquinone and its derivatives are utilized as monomers in the production of polymers and resins, contributing to materials with specific physical properties like enhanced thermal stability.

Antioxidants: The ability of hydroquinones to scavenge free radicals makes them effective antioxidants. This property is exploited in various industrial applications, including the prevention of polymerization in reactive monomers. atamankimya.com

Medicinal Chemistry: The hydroquinone scaffold is present in numerous biologically active compounds and serves as a pharmacophore in drug discovery. atamanchemicals.com Derivatives have been investigated for a range of therapeutic effects, including anti-inflammatory and anticancer activities. researchgate.net The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.

Organic Synthesis: As a readily available and reactive intermediate, hydroquinone is a cornerstone in the synthesis of more complex organic molecules, including dyes and agrochemicals. atamankimya.comatamankimya.com

Redox-Active Systems: The reversible oxidation to benzoquinone allows for the use of hydroquinone derivatives in electrochemical applications and as components of charge-transfer complexes. atamankimya.com

The widespread use of the benzene-1,4-diol scaffold underscores its importance in chemistry and related sciences. The ability to modify this core structure through substitution allows for the fine-tuning of its properties for specific applications, making it a continuously relevant and explored molecular framework.

Identification of Current Research Gaps and Emerging Scientific Directions for 2 Isobutylbenzene 1,4 Diol

Elucidation of Primary Synthetic Routes for this compound

The principal and most established method for synthesizing this compound is the Friedel-Crafts alkylation of hydroquinone. This electrophilic aromatic substitution reaction provides a direct route to introduce the isobutyl group onto the hydroquinone backbone.

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of hydroquinone (1,4-dihydroxybenzene) with an appropriate isobutylating agent, such as isobutyl chloride or isobutylene, in the presence of a Lewis acid catalyst. The mechanism begins with the activation of the alkylating agent by the Lewis acid (e.g., aluminum chloride, AlCl₃) to form a highly reactive electrophile, typically a carbocation or a polarized complex.

The electron-rich hydroquinone ring then acts as a nucleophile, attacking the electrophile. This attack results in the formation of a dearomatized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. acs.org The aromaticity is subsequently restored by the loss of a proton from the ring, yielding the alkylated product, this compound. acs.org The hydroxyl groups on the hydroquinone ring are strong activating groups, which facilitates the electrophilic attack.

The efficiency and outcome of the Friedel-Crafts alkylation are highly dependent on several key parameters. Proper control of these factors is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted by-products, such as di- or poly-alkylated species.

Key reaction parameters include the choice of catalyst, solvent, temperature, and reaction time. Lewis acids like aluminum chloride are frequently used as catalysts. The reaction is typically conducted in polar aprotic solvents such as dichloromethane (B109758) or nitrobenzene (B124822) at elevated temperatures, generally ranging from 80 to 120°C, for several hours. Under optimized conditions, yields can range from 60% to 75%.

Selectivity is a significant consideration. The two hydroxyl groups on hydroquinone are ortho-, para-directing. The initial alkylation occurs at a position ortho to one of the hydroxyl groups. However, the reaction can be difficult to control, and the formation of isomeric and poly-alkylated by-products is a common challenge. The choice of a less reactive alkylating agent or milder reaction conditions can sometimes improve selectivity. The monoetherification of substituted hydroquinones has been shown to occur with high regioselectivity, indicating that steric and electronic factors can be precisely controlled under certain catalytic systems. researchgate.net

Table 1: Optimized Parameters for Friedel-Crafts Alkylation of Hydroquinone

| Parameter | Value/Type | Purpose | Citation |

|---|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to generate the electrophile. | |

| Temperature | 80–120°C | Provides activation energy for the reaction. | |

| Solvent | Dichloromethane or Nitrobenzene | Polar aprotic medium to dissolve reactants. | |

| Reaction Time | 4–12 hours | Allows the reaction to proceed to completion. |

| Typical Yield | ~60–75% | Represents the efficiency of the conversion. | |

Innovative Synthetic Strategies for Related Isobutylbenzene Structures

Beyond the direct synthesis of this compound, significant research has been directed toward the synthesis of the isobutylbenzene core structure, a key intermediate for various fine chemicals. These innovative strategies often employ advanced catalytic systems to overcome the limitations of traditional methods.

Modern synthetic chemistry has moved beyond classic Friedel-Crafts reactions, which often suffer from issues like catalyst deactivation, lack of selectivity, and harsh conditions. acs.orgvirginia.edu Transition-metal-catalyzed C-H activation has emerged as a powerful alternative for arene alkylation and alkenylation. virginia.edu These methods operate through mechanisms distinct from those of acid-catalyzed processes, often involving the insertion of an olefin into a metal-aryl bond, which allows for different and more controllable regioselectivity. virginia.edu

Catalysts based on rhodium (Rh) and iridium (Ir) have shown particular promise. For instance, an Rh-catalyzed arene alkenylation process can cleanly form isobutylbenzene from benzene (B151609) and 2-methylpropene, which is then hydrogenated. acs.org Iridium-based catalysts are notable for achieving high anti-Markovnikov selectivity in the hydroarylation of α-olefins, a significant advantage over acid-catalyzed methods that typically yield Markovnikov products. nih.gov These catalyst-controlled reactions offer complementary selectivity to traditional methods. virginia.edu

Table 2: Comparison of Catalytic Systems for Isobutylbenzene Synthesis

| Catalytic System | Precursors | Key Features | Citation |

|---|---|---|---|

| Friedel-Crafts Acylation/Reduction | Benzene, Isobutyryl chloride | Two-step process; avoids carbocation rearrangement. | sciencesnail.com |

| Na/K Alloy Catalysis | Toluene, Propylene | Side-chain alkylation; used in commercial processes. | justia.comgoogle.com |

| Rhodium (Rh) Catalysis | Benzene, 2-Methylpropene | Forms alkenylarene intermediate, followed by hydrogenation. | acs.org |

| Iridium (Ir) Catalysis | Benzene, Propylene | High anti-Markovnikov selectivity for linear products. | nih.gov |

Stereoselective Synthesis of Optically Active Intermediates

The synthesis of specific stereoisomers is critical in the pharmaceutical industry. For isobutylbenzene-containing structures, stereoselective methods are employed to create optically active intermediates. This is often achieved through asymmetric reduction of a prochiral ketone or by enzymatic resolutions.

A notable example is the stereospecific reduction of an unsymmetrical ketone like 1-(4-isobutylphenyl)ethanone. This reaction can be accomplished using a reducing agent such as lithium aluminum hydride (LiAlH₄) complexed with a chiral ligand, for instance, (+)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol. google.com This method can produce the corresponding S- or R-alcohol enantiomer in high chemical yield (nearly 100%) and high optical purity (>95%). google.com Such chiral alcohols are valuable synthons for more complex molecules. researchgate.net

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high selectivity and efficiency. This approach is particularly valuable for producing chiral diols.

One strategy involves the regio- and stereo-selective reduction of substituted 1,3-aryldiketones using whole-cell biocatalysts. rsc.org Microorganisms such as baker's yeast or Lactobacillus reuteri can reduce a diketone to a β-hydroxyketone, which can then be chemically reduced to the corresponding syn- or anti-1,3-diol with high diastereoselectivity. rsc.orgrsc.org This combined approach allows for the creation of a diverse range of stereo-defined diols with excellent yields and enantiomeric excesses. rsc.org

Furthermore, direct enzymatic hydroxylation offers a route to introduce hydroxyl groups. Unspecific peroxygenases (UPOs) are capable of hydroxylating alkylbenzenes. For example, studies on butylbenzene, a close structural analog, have shown that UPOs can catalyze both benzylic hydroxylation and aromatic ring oxidation to produce 2-butylbenzene-1,4-diol. rsc.org This suggests a potential enzymatic pathway for the synthesis of this compound from isobutylbenzene.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold, characterized by its hydroquinone core with a sterically demanding isobutyl group, presents unique opportunities and challenges for chemical modification. Functionalization strategies aim to modulate the molecule's physicochemical properties by introducing new functional groups, while derivatization focuses on creating a library of related compounds or analogs. These modifications can occur at several key positions: the two hydroxyl groups, the aromatic ring, or the isobutyl side chain.

The synthesis of novel analogs from this compound primarily involves reactions targeting the nucleophilic hydroxyl groups. Standard organic transformations such as etherification and esterification are commonly employed to generate a diverse range of derivatives.

Etherification: The formation of ether analogs (alkoxy derivatives) is a principal route for modifying the hydroquinone moiety. This can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Acid-catalyzed methods are also utilized. For instance, processes have been developed for the selective mono-O-alkylation of hydroquinone with various alcohols in the presence of acid catalysts. researchgate.netgoogle.comresearchgate.net These methods can be applied to this compound to produce mono- and di-ether derivatives, enhancing properties such as lipophilicity.

Esterification: Ester derivatives are another significant class of analogs. The Steglich esterification is a particularly mild and effective method, suitable for substrates that may be sensitive to more forceful conditions. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and the hydroxyl groups of the diol. organic-chemistry.org This approach allows for the synthesis of a wide array of mono- and di-esters, including those with sterically hindered or complex acid chains.

The table below outlines potential structural analogs of this compound that can be synthesized through these common derivatization reactions.

| Analog Type | Potential Structure Name | Synthetic Method | Key Reagents |

|---|---|---|---|

| Monoether | 4-Methoxy-2-isobutylphenol | Williamson Ether Synthesis / Acid-Catalyzed Etherification | Methyl iodide, Sodium hydride / Methanol (B129727), H₂SO₄ |

| Diether | 1,4-Dimethoxy-2-isobutylbenzene | Williamson Ether Synthesis / Acid-Catalyzed Etherification | Excess Methyl iodide, Sodium hydride / Excess Methanol, H₂SO₄ |

| Monoester | 4-Hydroxy-3-isobutylphenyl acetate | Steglich Esterification | Acetic acid, DCC, DMAP |

| Diester | 2-Isobutyl-1,4-phenylene diacetate | Steglich Esterification | Excess Acetic acid, DCC, DMAP |

| Benzyl Ether | 4-(Benzyloxy)-2-isobutylphenol | Williamson Ether Synthesis | Benzyl bromide, Potassium carbonate |

The non-symmetrical nature of this compound, with two chemically distinct hydroxyl groups and multiple C-H bonds, makes regioselective and chemoselective transformations a critical area of study.

Regioselectivity: A key aspect of functionalizing this scaffold is controlling which of the two hydroxyl groups reacts. The isobutyl group at the C2 position exerts significant steric hindrance on the adjacent hydroxyl group at C1. Consequently, reactions involving nucleophilic attack by the hydroxyl groups are highly regioselective. Studies on other substituted hydroquinones have demonstrated that monoetherification occurs with complete regioselectivity, favoring the less sterically hindered phenolic -OH group. researchgate.netresearchgate.netscribd.com Applying this principle to this compound, derivatization via O-alkylation or O-acylation would be expected to occur preferentially at the C4 hydroxyl group, which is remote from the bulky isobutyl substituent. This inherent regioselectivity provides a reliable route to 4-O-substituted-2-isobutylphenol derivatives.

Further complexity in regioselectivity can arise if the diol is first oxidized to its corresponding quinone, 2-isobutyl-1,4-benzoquinone. In conjugate addition reactions to such monoalkyl-1,4-benzoquinones, the site of nucleophilic attack is influenced by both electronic effects and reaction conditions. researchgate.net For example, the electrophilicity of different ring positions in the quinone can be altered by the pH of the medium, allowing for controlled addition at either the C5 or C6 position. researchgate.net

Chemoselectivity: Chemoselectivity involves discriminating between different types of reactive sites within the molecule. For this compound, this includes:

O-Functionalization vs. C-Functionalization: The hydroxyl groups are typically the most reactive sites for derivatization under many conditions (e.g., etherification, esterification). However, C-H functionalization of the aromatic ring or the isobutyl side chain is also possible. nih.govacs.org Achieving chemoselectivity requires careful choice of catalysts and reaction conditions to favor one type of transformation over the other. For example, palladium-catalyzed reactions have been explored for the chemoselective activation of sp³ C-H bonds over sp² C-H bonds in alkylbenzenes. acs.org

Hydroxyl vs. Aromatic Ring: The electron-rich aromatic ring can undergo electrophilic aromatic substitution. However, the hydroxyl groups are powerful activating groups, and reactions often occur at these sites first unless they are protected.

Hydroxyl vs. Isobutyl Group: The isobutyl side chain possesses primary and tertiary C-H bonds. Selective functionalization of these bonds, for example via radical-mediated processes, presents a synthetic challenge that must compete with the reactivity of the phenolic hydroxyls.

The table below summarizes the expected regioselective and chemoselective outcomes for key transformations.

| Transformation | Reagents/Conditions | Observed Selectivity | Primary Product |

|---|---|---|---|

| Mono-O-alkylation | 1 eq. Alkyl Halide, Base | Regioselective | 4-O-Alkyl-2-isobutylphenol |

| Mono-O-acylation | 1 eq. Acyl Chloride or Acid/DCC | Regioselective | 4-O-Acyl-2-isobutylphenol |

| Conjugate Addition (to quinone) | Nucleophile (e.g., Thiol), varying pH | Regioselective (pH-dependent) | 5- or 6-substituted-2-isobutylhydroquinone |

| C-H Functionalization | Metal Catalyst (e.g., Pd), Oxidant | Chemoselective | Functionalization of ring or side-chain C-H bonds |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the substitution pattern on the benzene ring and the connectivity of the isobutyl group.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the hydroxyl (-OH) protons, and the protons of the isobutyl group (methine and methyl). The splitting patterns and coupling constants of the aromatic protons are particularly diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring. The hydroxyl protons often appear as broad singlets, and their chemical shift can be dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, this would include distinct signals for the four substituted and two unsubstituted aromatic carbons, as well as the carbons of the isobutyl group. The chemical shifts of the carbons bonded to the hydroxyl groups are significantly different from the other aromatic carbons.

While specific spectral data for this compound is not widely published in readily accessible literature, the expected shifts can be predicted based on data from similar hydroquinone derivatives mdpi.comchimicatechnoacta.runih.gov. For instance, in related hydroquinone structures, aromatic protons typically resonate in the range of δ 6.5-7.0 ppm, and the carbons bearing hydroxyl groups appear around δ 147-151 ppm in the ¹³C NMR spectrum nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.5 - 7.0 | 114 - 118 |

| Aromatic C-OH | - | 147 - 151 |

| Aromatic C-isobutyl | - | 125 - 130 |

| Isobutyl -CH₂- | ~2.5 | ~35 |

| Isobutyl -CH- | ~1.8 | ~29 |

| Isobutyl -CH₃ | ~0.9 | ~22 |

| Hydroxyl -OH | Variable | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, which serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the molecule would be ionized, commonly by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern can help to confirm the structure, for example, by showing the loss of the isobutyl group.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing non-volatile or thermally labile molecules, including derivatives of hydroquinone chimicatechnoacta.ruresearchgate.net. While direct analysis of some hydroquinones can be challenging, the use of a suitable matrix can facilitate ionization and provide accurate molecular weight determination nih.gov. This technique is valuable for confirming the mass of the parent molecule with high resolution researchgate.net.

High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecule with high accuracy, further confirming its identity nih.gov.

Vibrational Spectroscopies (e.g., Infrared (IR) and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of the non-polar bonds, such as the C=C bonds of the benzene ring. Real-time monitoring of reactions involving this compound can be achieved using Raman spectroscopy.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1500 - 1600 |

| C-O | C-O Stretch | 1200 - 1300 |

Electronic Absorption and Emission Spectroscopies (e.g., UV-Vis, Fluorescence)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is the primary chromophore. The hydroxyl and isobutyl substituents on the ring will influence the position and intensity of the absorption maxima. Hydroquinone derivatives typically show absorption bands in the UV region, and a UV-Vis spectrum can be used for quantitative analysis. For some hydroquinone derivatives, a detection wavelength of 280 nm has been utilized. nih.gov

Fluorescence Spectroscopy: While not all hydroquinone derivatives are strongly fluorescent, some may exhibit fluorescence upon excitation at an appropriate wavelength. Fluorescence spectroscopy, if applicable, can be a highly sensitive method for detection and quantification.

Development and Validation of Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, would be suitable for the separation and quantification of this compound. notulaebotanicae.ro Detection is often performed using a UV detector set at a wavelength where the compound absorbs strongly, such as 289 nm for some hydroquinones. notulaebotanicae.ro Method validation would involve assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography (GC): As mentioned earlier, GC is suitable for the analysis of this compound. A capillary column with a suitable stationary phase would be used to achieve separation. The retention time of the compound under specific GC conditions is a key parameter for its identification. Purity analysis can be performed by calculating the peak area percentage.

Integration of Multi-Modal Analytical Platforms for Complex Sample Characterization

For the comprehensive characterization of this compound in complex samples, such as environmental or biological matrices, the integration of multiple analytical platforms is often necessary. This approach combines the strengths of different techniques to provide a more complete picture of the sample.

An example of such an integrated platform would be the use of HPLC for initial separation of the components in a mixture, followed by collection of the fraction corresponding to this compound. This isolated fraction can then be subjected to further analysis by high-resolution mass spectrometry and NMR for unambiguous identification. Electrochemical sensors and biosensors are also being developed for the sensitive and selective detection of hydroquinone and its derivatives in various samples. researchgate.netbohrium.com These integrated approaches are crucial for obtaining reliable and accurate results in challenging analytical scenarios.

Computational Chemistry and Theoretical Modeling of 2 Isobutylbenzene 1,4 Diol

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The three-dimensional structure of 2-isobutylbenzene-1,4-diol is not static. Rotations around single bonds, particularly the bond connecting the isobutyl group to the benzene (B151609) ring and the bonds of the hydroxyl groups, give rise to various conformers, each with a distinct energy.

Conformational analysis aims to identify the most stable arrangements (i.e., the lowest energy conformers) and the energy barriers between them. This is typically done by performing a series of geometry optimizations. For a molecule like this compound, the key dihedral angles to consider are the C(ring)-C(ring)-C(isobutyl)-C and H-C(isobutyl)-C-C angles. Studies on the parent molecule, isobutylbenzene (B155976), have revealed two primary conformers: a gauche form and a less stable anti form, characterized by their microwave spectra and supported by quantum chemical calculations. schrodinger.com

For this compound, the presence of two hydroxyl groups introduces additional complexity due to potential intramolecular hydrogen bonding between the hydroxyl proton of one group and the oxygen of the other. A thorough analysis would involve:

Initial Conformer Generation: Creating a set of possible starting structures by systematically rotating the key dihedral angles.

Geometry Optimization: Optimizing the geometry of each starting structure to find the nearest local energy minimum. DFT methods, such as B3LYP or PBE0, combined with a basis set like 6-311+G(d,p), are commonly used for this purpose. nih.gov

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their stability and expected population at a given temperature, according to the Boltzmann distribution.

Table 1: Potential Conformers of this compound for Theoretical Analysis

| Conformer Type | Description of Key Dihedral Angles | Expected Relative Stability | Notes |

| Gauche-I | C(phenyl)−C1−C2−H chain in a gauche configuration (~60°). Hydroxyl groups may be oriented to form an intramolecular hydrogen bond. | Potentially High | The gauche conformer is the most stable for the parent isobutylbenzene. schrodinger.com |

| Anti | C(phenyl)−C1−C2−H chain in an anti configuration (~180°). | Lower | This conformer is less stable in isobutylbenzene. schrodinger.com |

| Gauche-II | A second gauche configuration is possible due to rotational isomerism. | Potentially High | The relative stability would depend on steric hindrance and potential hydrogen bonding. |

| OH Rotamers | For each of the above, multiple rotamers exist based on the orientation of the two hydroxyl (-OH) groups. | Varies | Orientations allowing for intramolecular hydrogen bonding are expected to be more stable. |

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. schrodinger.comq-chem.com

Vibrational Spectroscopy (IR): After a geometry optimization, a frequency calculation can be performed. The resulting vibrational modes and their intensities correspond to peaks in the infrared (IR) spectrum. For this compound, characteristic vibrations would include O-H stretching (typically broad due to hydrogen bonding), aromatic C-H stretching, aliphatic C-H stretching of the isobutyl group, C=C stretching in the ring, and C-O stretching. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov The calculations provide theoretical chemical shifts for each nucleus (¹H and ¹³C), which are then compared to a reference compound (e.g., Tetramethylsilane, TMS) to predict the spectrum. q-chem.com The predicted spectrum can resolve signals for the aromatic protons, the distinct protons of the isobutyl group, and the hydroxyl protons.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift | Notes |

| IR | O-H Stretch (H-bonded) | ~3200-3500 cm⁻¹ (Broad) | The broadness indicates hydrogen bonding, a key feature of diols. |

| IR | C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Characteristic of sp² C-H bonds on the benzene ring. |

| IR | C-H Stretch (Aliphatic) | ~2870-2960 cm⁻¹ | From the isobutyl group. Asymmetric and symmetric stretches are expected. osti.gov |

| IR | C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Multiple bands are expected due to the substituted ring. |

| ¹H NMR | Aromatic Protons (H-3, H-5, H-6) | δ 6.5-7.0 ppm | The electron-donating OH and alkyl groups will shield these protons, shifting them upfield. |

| ¹H NMR | Hydroxyl Protons (-OH) | δ 4.5-5.5 ppm | Chemical shift is variable and depends on solvent and concentration. |

| ¹H NMR | Methylene Protons (-CH₂-) | δ ~2.5 ppm (Doublet) | Part of the isobutyl group, adjacent to the aromatic ring. |

| ¹³C NMR | Aromatic Carbons (C-OH) | δ ~145-155 ppm | Carbons bonded to the highly electronegative oxygen atoms are significantly deshielded. |

| ¹³C NMR | Aromatic Carbons (Substituted) | δ ~120-130 ppm | Includes the carbon bearing the isobutyl group. |

| ¹³C NMR | Aliphatic Carbons | δ ~20-40 ppm | The four distinct carbons of the isobutyl group. |

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map out the distribution of electrons and identify regions susceptible to chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For this compound, the electron-rich aromatic ring and oxygen lone pairs will contribute significantly to the HOMO, making the molecule a good electron donor and susceptible to electrophilic attack or oxidation. ku.edu.np

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this diol, the MESP would show negative potential around the oxygen atoms, indicating sites attractive to electrophiles or for hydrogen bonding. The hydroxyl protons would exhibit positive potential. ku.edu.np

Reactivity Indices: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These indices quantify the molecule's resistance to change in its electron distribution and are useful in predicting reaction pathways. ucl.ac.uk

Table 3: Key Reactivity Indices and Their Significance for this compound

| Reactivity Index | Definition | Predicted Characteristics and Significance |

| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital. | High energy value expected due to electron-donating OH and alkyl groups, indicating susceptibility to oxidation. |

| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital. | The HOMO-LUMO gap (E_LUMO - E_HOMO) indicates chemical stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MESP) | The potential felt by a positive point charge at the molecule's surface. | Negative potential (red) expected around the oxygen atoms, indicating sites for electrophilic attack and H-bonding. researchgate.net |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron configuration. A "soft" molecule (low η) is more reactive. |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms. | High negative charges are expected on the oxygen atoms, with positive charges on the hydroxyl hydrogens. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is crucial in drug discovery and for understanding the biological activity of compounds. For this compound, which has known antioxidant and anti-inflammatory properties, docking could reveal its mechanism of action.

A docking simulation for this compound would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of a target enzyme (e.g., cyclooxygenase for anti-inflammatory activity, or an unspecific peroxygenase as studied for isobutylbenzene rsc.org) and generating a low-energy 3D conformer of the diol.

Docking Simulation: Using software like AutoDock or Glide to systematically place the ligand in the active site of the receptor, exploring various positions and orientations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions, such as:

Hydrogen Bonds: The two hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The isobutyl group can fit into hydrophobic pockets of the receptor.

π-π Stacking: The benzene ring can interact with aromatic residues like phenylalanine or tyrosine.

Docking simulations can explain how the molecule inhibits an enzyme or how it is positioned for a biocatalytic transformation. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are modeling approaches that correlate the chemical structure of a compound with its biological activity or a physical property. researchgate.netnih.gov

SAR provides qualitative relationships. For example, an SAR study might conclude that the presence of two hydroxyl groups in a hydroquinone (B1673460) scaffold is essential for antioxidant activity.

QSAR develops a quantitative mathematical equation: Activity = f(Molecular Descriptors). nih.gov

To build a QSAR model for a series of compounds including this compound, one would first calculate a wide range of molecular descriptors that encode its structural features. These descriptors can be calculated from the 2D or 3D structure.

Table 4: Examples of QSAR Descriptors for this compound

| Descriptor Class | Example Descriptor | Information Encoded | Relevance |

| Hydrophobicity | LogP (Octanol-Water Partition Coeff.) | The molecule's preference for a lipid vs. aqueous environment. | Important for membrane permeability and reaching biological targets. |

| Electronic | Dipole Moment | The overall polarity of the molecule. | Influences solubility and interactions with polar receptors. |

| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Information about the size, shape, and degree of branching. | Encodes the specific arrangement of the isobutyl group. |

| Geometrical (3D) | Polar Surface Area (PSA) | Surface area contributed by polar atoms (oxygens and hydrogens). | Relates to hydrogen bonding capacity and transport properties. |

| Quantum Chemical | HOMO/LUMO Energies | Electronic reactivity and charge transfer capabilities. | Can correlate with mechanisms involving redox reactions or charge interactions. |

These descriptors would then be used in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model for a specific activity (e.g., IC₅₀ value for enzyme inhibition). nih.gov

Application of Linear Free Energy Relationships (LFERs) for Environmental and Biological Property Prediction

Linear Free Energy Relationships (LFERs) are a subset of QSAR that correlate kinetic or equilibrium data with parameters derived from a reference reaction. ucl.ac.uk They are widely used to predict physicochemical properties that determine a chemical's environmental fate, such as water solubility, vapor pressure, and soil sorption. ucl.ac.uk

A prominent LFER model is the Abraham solvation equation, which describes the partitioning of a solute between two phases. ucl.ac.uk The general form for transfer into a condensed phase is:

log(SP) = c + eE + sS + aA + bB + vV

where SP is the solute property (e.g., a partition coefficient), and the uppercase letters are solute parameters that describe its interaction capabilities:

E: Excess molar refraction (describes polarizability).

S: Dipolarity/polarizability of the solute.

V: McGowan's characteristic volume (a measure of size).

For this compound, these parameters would quantify its ability to engage in different intermolecular interactions. The hydroxyl groups would contribute significantly to its hydrogen bond acidity (A) and basicity (B), while the isobutyl and benzene components would define its volume (V) and polarizability (E). These parameters can be estimated from software or measured experimentally (e.g., using partition coefficient measurements science.gov) and then used in established LFER equations to predict its behavior in various environmental compartments without direct measurement.

Table 5: LFER Solute Parameters and Their Relevance for this compound

| LFER Parameter | Description | Contribution from this compound Structure | Predicted Property |

| E | Excess Molar Refraction | From the π-electrons of the benzene ring and lone pairs on oxygen. | Affects interactions with polarizable media. |

| S | Dipolarity/Polarizability | From the polar C-O and O-H bonds. | Governs interactions with polar solvents and surfaces. |

| A | Hydrogen Bond Acidity | From the two hydroxyl protons (-OH). | Strong H-bond donor capability, influencing water solubility. |

| B | Hydrogen Bond Basicity | From the lone pairs on the two oxygen atoms. | Strong H-bond acceptor capability. |

| V | McGowan Volume | Based on the atomic composition and number of bonds. | Relates to the size of the cavity the molecule occupies in a solvent. |

Computational Studies of Reaction Mechanisms and Transition States (e.g., DFT)

While specific computational studies detailing the reaction mechanisms and transition states exclusively for this compound are not extensively documented in publicly available literature, the principles can be thoroughly understood through theoretical investigations of its parent compound, hydroquinone, and other substituted phenols. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it an ideal tool for elucidating reaction pathways, determining the geometries of transition states, and calculating activation energies.

Research into the reaction mechanisms of hydroquinone derivatives often focuses on oxidation and alkylation reactions. For instance, the oxidation of hydroquinone to benzoquinone is a fundamental process that can be modeled computationally to understand the influence of substituents like the isobutyl group. rsc.org DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. scm.com

Theoretical studies on the O-alkylation of hydroquinone have utilized DFT to explore the competition between C-alkylation and O-alkylation, revealing that O-alkylation is typically kinetically controlled while C-alkylation is thermodynamically favored. researchgate.net Such studies are crucial for optimizing synthetic routes to produce specific isomers. The calculations can predict reaction barriers, which are essential for understanding reaction rates and selectivity. researchgate.net For a molecule like this compound, DFT could be employed to model its synthesis via Friedel-Crafts alkylation of hydroquinone, providing insights into the regioselectivity and the role of the Lewis acid catalyst.

The energetics of the phenolic O-H bond are critical to understanding the antioxidant behavior of hydroquinones. nist.gov Computational methods can accurately predict O-H bond dissociation enthalpies (BDEs). A lower BDE indicates greater ease of hydrogen atom donation to neutralize free radicals. For this compound, the electron-donating nature of the isobutyl group is expected to lower the BDE compared to unsubstituted hydroquinone, thereby enhancing its antioxidant potential. DFT calculations would confirm the magnitude of this effect.

A typical computational workflow to study a reaction mechanism, for example, the oxidation of this compound, would involve:

Optimization of the ground state geometries of the reactant (this compound), the oxidant (e.g., molecular oxygen), and the final products (e.g., 2-isobutyl-1,4-benzoquinone and water).

Searching for the transition state (TS) structure connecting reactants and products. scm.com This often involves methods like the synchronous transit-guided quasi-Newton (QST2/QST3) method or eigenvector-following algorithms.

Verification of the TS by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of the intrinsic reaction coordinate (IRC) to confirm that the identified TS correctly connects the desired reactants and products.

The table below illustrates the kind of data that DFT calculations can provide for reactions involving hydroquinone derivatives, based on literature for related compounds.

| Reaction Type | Derivative | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Oxidation | Hydroquinone | DFT (B3LYP) | Activation Energy | ~25-35 | rsc.orgnih.gov |

| Oxidation | Substituted Phenols | DFT | O-H Bond Dissociation Enthalpy | ~80-90 | nist.gov |

| O-Alkylation | Hydroquinone | DFT | Reaction Barrier (Kinetic) | ~20-30 | researchgate.net |

| C-Alkylation | Hydroquinone | DFT | Reaction Energy (Thermodynamic) | Slightly more favorable than O-alkylation | researchgate.net |

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Parameters (e.g., ADME)

In silico predictive modeling is an indispensable tool in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and pharmacodynamic properties. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. For this compound, while specific experimental ADME data is scarce, its pharmacokinetic profile can be predicted using computational models based on its structure and physicochemical properties, with data from other hydroquinones serving as a valuable reference. brieflands.commdpi.com

Absorption: Oral bioavailability is heavily influenced by a molecule's ability to pass through the intestinal wall (human intestinal absorption, HIA) and its solubility. Physicochemical properties like lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are key predictors. chemrevlett.com For this compound, the presence of the isobutyl group increases its lipophilicity compared to hydroquinone, which may enhance its absorption. Computational tools can provide quantitative estimates for these properties. dergipark.org.tr

Distribution: After absorption, a drug distributes throughout the body. Key parameters include the volume of distribution (VDss) and plasma protein binding (PPB). mdpi.com Models can predict whether a compound is likely to cross the blood-brain barrier (BBB), which is critical for neurologically active agents. mdpi.com The increased lipophilicity of this compound suggests it might have a larger volume of distribution than hydroquinone and could potentially cross the BBB. For example, the marine hydroquinone zonarol (B1214879) showed significant brain distribution. mdpi.com

Metabolism: Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, transforms drugs into more water-soluble compounds for excretion. In silico models can predict which CYP isoforms (e.g., CYP2D6, CYP3A4) are likely to metabolize a compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions. Hydroquinones are known to be metabolized via glucuronidation and sulfation. iarc.fr Predictive models would assess the likelihood of the isobutyl group influencing these metabolic pathways.

Excretion: This is the final removal of the drug and its metabolites from the body, typically via the kidneys. Clearance (CL) is the key parameter, and it is related to metabolism and renal excretion.

Drug-Likeness and Toxicity: Predictive models also assess a compound's "drug-likeness" based on rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, logP, and hydrogen bond donors/acceptors to predict oral bioavailability. chemrevlett.com Toxicity prediction is another crucial component, flagging potential liabilities such as mutagenicity or cardiotoxicity. nih.gov

The tables below present representative in silico predicted ADME properties for hydroquinone derivatives, illustrating the data that would be generated for this compound.

| Parameter | Hydroquinone (Reference) | Aryl-Substituted Hydroquinone (Example) | Predicted for this compound (Expected Range) | Significance |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 110.11 | ~380 | 166.22 | Influences diffusion and absorption (Lipinski's Rule: <500) |

| logP (Octanol/Water) | 0.59 | ~4.0 | 2.0 - 2.5 | Lipophilicity; affects absorption and distribution |

| Topological Polar Surface Area (TPSA) (Ų) | 40.46 | ~96 | 40.46 | Predicts cell permeability (typically <140 Ų) |

| Human Intestinal Absorption (HIA) | High | Moderate to High | High | Bioavailability after oral administration |

| Blood-Brain Barrier (BBB) Permeation | No | Yes/No (variable) | Possible | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Yes/No (variable) | Likely No | Risk of drug-drug interactions |

Biological Activities and Mechanistic Elucidation

Investigation of Antioxidant Efficacy and Underlying Mechanisms

TBHQ's reputation as a powerful antioxidant is supported by extensive research into its ability to neutralize free radicals and modulate cellular defense systems against oxidative stress.

In laboratory settings, TBHQ demonstrates significant efficacy in directly scavenging harmful reactive oxygen species (ROS). It has been effectively used as a probe for detecting superoxide (B77818) radicals, competing with other scavengers for these molecules in nonenzymatic systems. acs.orgresearchgate.net Its antioxidant capacity has been quantified and compared to other phenolic antioxidants using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com

Studies comparing TBHQ with other antioxidants reveal its potent, though not always superior, activity. For example, in an ABTS radical scavenging assay, the EC50 value (the concentration required to scavenge 50% of the radicals) for TBHQ was 33.34 µg/mL, showing less activity than propyl gallate (18.17 µg/mL) and hydroquinone (B1673460) (21.81 µg/mL). mdpi.com This highlights that while TBHQ is an effective radical scavenger, its efficacy is influenced by its specific chemical structure compared to other phenols. mdpi.comresearchgate.net

| Compound | DPPH Radical Scavenging Ability | ABTS Radical Scavenging EC50 (µg/mL) |

|---|---|---|

| tert-Butylhydroquinone (B1681946) (TBHQ) | Good | 33.34 |

| Propyl Gallate (PG) | Very Good | 18.17 |

| Hydroquinone (HQ) | Very Good | 21.81 |

| Butylated Hydroxytoluene (BHT) | Weak | - |

The primary mechanism by which TBHQ confers protection against oxidative stress within cells is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.gov Under normal conditions, Nrf2 is bound by its repressor protein, Keap1, which facilitates its degradation. nih.gov TBHQ intervenes in this process by modifying Keap1, which leads to the stabilization and nuclear translocation of Nrf2. nih.govoup.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of a suite of cytoprotective and antioxidant enzymes. oup.com These include superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). spandidos-publications.com This Nrf2-dependent cellular defense mechanism is a key factor in TBHQ's ability to protect cells, such as cardiomyocytes and neural stem cells, from oxidative stress-induced apoptosis and cell death. oup.comspandidos-publications.com Some evidence also suggests that TBHQ can induce protective autophagy and activate the Akt signaling pathway, indicating that its cellular effects are not mediated exclusively by Nrf2. nih.govnih.gov

Beyond inducing the expression of antioxidant enzymes, TBHQ actively modulates enzymatic pathways that regulate the Nrf2 response. Research indicates that TBHQ-induced Nrf2 stability is associated with an increase in intracellular free zinc. physiology.org This increase in zinc, mobilized by TBHQ, inhibits the activity of protein phosphatase-2A (PP2A) and protein phosphatase-2C (PP2C). physiology.org Since the dephosphorylation of Nrf2 is a critical step for its nuclear export and subsequent degradation, the inhibition of these phosphatases helps to maintain Nrf2 in its active, phosphorylated state, thereby prolonging the antioxidant response. physiology.org Furthermore, TBHQ has been shown to stabilize ubiquitinated Nrf2, suggesting it interferes with the protein's degradation by the proteasome without directly inhibiting the proteasome itself. oup.comoup.com

Anti-inflammatory Properties and Associated Molecular Pathways

The anti-inflammatory effects of TBHQ are closely linked to its antioxidant functions, particularly its activation of the Nrf2 pathway. researchgate.net Oxidative stress is a key driver of inflammation, and by enhancing cellular antioxidant defenses, TBHQ mitigates this inflammatory trigger. Mechanistically, TBHQ has been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a primary transcription factor that governs the expression of pro-inflammatory cytokines. nih.gov By inhibiting NF-κB activation, TBHQ can decrease the production of inflammatory mediators, which has been observed in models of traumatic brain injury. nih.gov

Cytotoxic and Antiproliferative Activity in Cell Models

While beneficial at low concentrations, TBHQ exhibits cytotoxic and antiproliferative effects at higher doses. acs.orgnih.gov This activity is primarily mediated by its oxidative metabolite, tert-butylquinone (TBQ). acs.orgnih.gov The conversion of TBHQ to the more biologically active TBQ can be accelerated by factors such as the presence of cupric ions. acs.org

Studies on various cell lines have demonstrated that TBHQ can induce apoptosis and cause cell cycle arrest. nih.govtbzmed.ac.ir For example, treatment of MC38 colon cancer cells with 15 μM TBHQ resulted in a 50% inhibition of cell proliferation. acs.orgnih.gov In A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC), TBHQ was found to decrease cell growth in a dose- and time-dependent manner, inducing both early and late apoptosis and causing DNA fragmentation. tbzmed.ac.irbohrium.com

| Cell Line | Effect | Mediator | Mechanism |

|---|---|---|---|

| MC38 (Colon Cancer) | Inhibition of proliferation | tert-butylquinone (TBQ) | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | Decreased cell growth | TBHQ | Induction of apoptosis, DNA fragmentation |

| HUVEC (Endothelial Cells) | Decreased cell growth | TBHQ | Induction of apoptosis, DNA fragmentation |

Antimicrobial Spectrum and Mode of Action

The antimicrobial properties previously attributed to TBHQ are now understood to be primarily the result of its oxidation product, tert-butylbenzoquinone (TBBQ). nih.govoup.comovid.com When the oxidation of TBHQ is prevented, its direct antibacterial activity is minimal. nih.gov TBBQ, however, demonstrates significant bactericidal activity, particularly against Staphylococcus aureus, including a range of clinical isolates. oup.comovid.com

The mode of action for TBBQ involves the disruption of bacterial cell membrane integrity. nih.govresearchgate.net This damage to the membrane leads to rapid and extensive cell death, though it does not cause cell lysis. oup.com TBBQ has also been shown to be effective at eradicating established S. aureus biofilms. nih.govovid.com Its ability to selectively target bacterial membranes without causing significant hemolysis of mammalian red blood cells suggests it may be a candidate for further investigation as an antistaphylococcal agent. nih.gov

| Active Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Mode of Action |

|---|---|---|---|

| tert-butylbenzoquinone (TBBQ) | Staphylococcus aureus SH1000 | 8 mg/L | Loss of cell membrane integrity |

| tert-butylbenzoquinone (TBBQ) | Clinical S. aureus isolates (MIC90) | 16 mg/L | Loss of cell membrane integrity |

Enzymatic Biotransformations and Biocatalytic Potential

The formation of 2-isobutylbenzene-1,4-diol via enzymatic pathways is primarily linked to the oxidative transformation of its precursor, isobutylbenzene (B155976). Unspecific peroxygenases (UPOs) are key enzymes in this process, demonstrating a capacity for catalyzing diverse oxyfunctionalization reactions.

Research into the enzymatic hydroxylation of alkyl-substituted benzenes has provided insights into the substrate specificity of unspecific peroxygenases. A study utilizing the UPO from Aspergillus brasiliensis (AbrUPO) demonstrated its activity on a range of substrates, including isobutylbenzene. However, the enzyme exhibits strong chemoselectivity, favoring side-chain hydroxylation over the aromatic ring hydroxylation required to form diol products.

When isobutylbenzene was used as a substrate for AbrUPO, the conversion resulted in very low yields of ring hydroxylation products, accounting for only 6% of the total product formation. This indicates a low specificity of this particular enzyme for producing this compound from its precursor. The enzyme's preference is strongly directed towards hydroxylation of the alkyl side-chain.

This substrate preference is influenced by the structure of the alkyl substituent. For comparison, the enzymatic conversion of ethylbenzene (B125841) by AbrUPO yielded approximately equal amounts of ring and side-chain hydroxylation products. However, as the alkyl chain length increases (e.g., propylbenzene, butylbenzene), the preference for side-chain hydroxylation becomes more pronounced, with a corresponding decrease in the formation of benzene-1,4-diol (B12442567) products.

The following table summarizes the product distribution from the AbrUPO-catalyzed oxidation of various alkylbenzenes, highlighting the enzyme's substrate specificity.

| Substrate | Ring Hydroxylation Products (%) | Side-Chain Hydroxylation Products (%) |

|---|---|---|

| Ethylbenzene | ~50% | ~50% |

| Propylbenzene | Low | High |

| Butylbenzene | 5% | 95% |

| Isobutylbenzene | 6% | 94% |

Data derived from studies on the enzymatic hydroxylation of substituted benzenes by Aspergillus brasiliensis peroxygenase. researchgate.net

The chemo- and stereoselectivity of enzymatic reactions are critical determinants of product identity and yield. In the context of this compound formation from isobutylbenzene, chemoselectivity is the dominant factor.

The unspecific peroxygenase from A. brasiliensis demonstrates a clear and strong chemoselective preference for C-H bond activation at the benzylic position of the isobutyl side-chain rather than oxidation of the aromatic ring. researchgate.net This results in the primary products being hydroxylated isomers of isobutylbenzene on the alkyl group, with the formation of this compound being a minor side reaction. This pronounced selectivity away from ring hydroxylation suggests that UPOs like AbrUPO are not efficient biocatalysts for the direct synthesis of this specific diol from isobutylbenzene. researchgate.net The shape and amino acid composition of the enzyme's substrate-binding site are believed to strongly influence this substrate positioning and, consequently, the observed chemoselectivity. researchgate.net

Metabolism, Biodegradation, and Environmental Fate Assessment

Identification of Metabolic Pathways in Biological Systems

A complete understanding of the metabolic pathways of 2-isobutylbenzene-1,4-diol in biological systems would require experimental studies, typically involving incubation of the compound with liver microsomes, cell cultures, or whole organisms, followed by the identification of metabolites. Such studies would elucidate the enzymatic reactions involved, such as hydroxylation, oxidation of the isobutyl side chain, or conjugation reactions (e.g., glucuronidation or sulfation) that facilitate excretion. At present, there is no specific information available in the scientific literature detailing these pathways for this compound.

Microbial Biodegradation Processes

The biodegradation of this compound by microorganisms is a critical aspect of its environmental fate. Research in this area would focus on identifying microbial strains capable of utilizing this compound as a carbon and energy source, elucidating the enzymatic pathways of degradation, and understanding the genetic basis for these metabolic capabilities.

Characterization of Degrading Microbial Strains and Communities

To date, no specific microbial strains or consortia have been reported in the scientific literature with the confirmed ability to degrade this compound. Typically, such research would involve enrichment and isolation techniques from contaminated environments to identify bacteria or fungi capable of breaking down the compound.

Elucidation of Biodegradation Intermediates and Ultimate Products

Detailed studies are required to identify the intermediate and final products of the microbial degradation of this compound. It is plausible that degradation would proceed through hydroxylation of the aromatic ring, followed by ring cleavage. The isobutyl side chain may also be a point of initial enzymatic attack. However, without experimental data, the specific intermediates and the extent of mineralization to carbon dioxide and water remain unknown.

Genetic Determinants and Regulatory Networks of Microbial Degradation

The genetic basis for the degradation of this compound has not been investigated. Research in this area would focus on identifying the genes encoding the specific enzymes involved in the degradation pathway, such as dioxygenases, dehydrogenases, and hydrolases. Understanding the regulatory networks that control the expression of these genes would also be a key area of study.

Environmental Persistence and Abiotic/Biotic Transformation

The persistence of this compound in the environment is determined by a combination of biotic and abiotic factors.

Degradation Kinetics and Pathways in Aqueous and Terrestrial Matrices

There is currently no available data on the degradation kinetics (e.g., half-life) of this compound in soil or water. Such studies are essential for environmental risk assessment and would involve laboratory or field experiments to measure the rate of disappearance of the compound under various environmental conditions (e.g., pH, temperature, microbial activity). The abiotic transformation processes, such as photolysis or hydrolysis, that could contribute to its degradation are also uncharacterized.

Influence of Environmental Factors (e.g., pH, temperature, light) on Stability

The stability of an organic compound in the environment is a critical determinant of its persistence and potential for long-range transport. Factors such as pH, temperature, and sunlight play a significant role in the degradation processes of phenolic compounds.

For hydroquinone (B1673460) and its derivatives, pH is a crucial factor influencing stability. In acidic conditions, hydroquinones are generally more stable. researchgate.net However, as the pH increases towards neutral and alkaline conditions, the susceptibility to oxidation also increases. This is due to the deprotonation of the hydroxyl groups, forming phenolate (B1203915) anions that are more readily oxidized. Therefore, it is anticipated that the stability of this compound will decrease with increasing pH in aquatic environments.

Temperature is another key factor. Generally, an increase in temperature accelerates the rate of chemical reactions, including degradation processes. Thermal degradation of related compounds like tert-butylhydroquinone (B1681946) has been observed at elevated temperatures, leading to the formation of various breakdown products. researchgate.net Consequently, higher temperatures in soil and water are likely to promote the degradation of this compound.

Sunlight, particularly in the ultraviolet (UV) spectrum, can be a significant driver of degradation for many organic compounds through a process called photodegradation. While direct photolysis of some phenolic compounds may be slow, indirect photolysis, mediated by naturally occurring photosensitizers in water (like dissolved organic matter), can be a more significant degradation pathway. For hydroquinone and its derivatives, photochemical processes contribute to their degradation in the environment. nih.gov It is therefore plausible that this compound undergoes photodegradation, especially in sunlit surface waters.

Table 1: Predicted Influence of Environmental Factors on the Stability of this compound

| Environmental Factor | Predicted Influence on Stability | Rationale |

| pH | Decreases with increasing pH | Increased susceptibility to oxidation of the deprotonated hydroxyl groups in neutral to alkaline conditions. researchgate.net |

| Temperature | Decreases with increasing temperature | Accelerated rates of chemical and biological degradation processes at higher temperatures. researchgate.net |

| Light (Sunlight/UV) | Decreases with exposure to light | Potential for direct and indirect photodegradation, a common pathway for phenolic compounds. nih.gov |

Ecotoxicological Implications and Toxicity Mechanisms

The release of any chemical into the environment raises concerns about its potential impact on living organisms. The ecotoxicological profile of this compound, while not specifically documented, can be inferred from the known toxic effects of alkylphenols and hydroquinone on various environmental receptors.

Impact on Non-Target Organisms and Microbial Ecosystems

Alkylphenols as a class of compounds are known to be toxic to a wide range of aquatic organisms, including microbes, invertebrates, and fish. researchgate.net The toxicity often varies with the structure of the alkyl group. These compounds can act as endocrine disruptors, mimicking natural hormones and interfering with the reproductive and developmental processes of aquatic life. pollutiontracker.org

Given its structure, this compound is likely to exhibit some level of toxicity to non-target organisms. Aquatic invertebrates such as Daphnia magna are standard models for ecotoxicity testing and are often sensitive to phenolic compounds. scilit.com Fish are also susceptible to the toxic effects of alkylphenols, which can bioaccumulate in their tissues.

Microbial ecosystems form the base of aquatic and terrestrial food webs and play a crucial role in nutrient cycling and the degradation of pollutants. While some microorganisms can degrade phenolic compounds, high concentrations can be inhibitory or toxic to microbial communities, potentially disrupting essential ecosystem functions. Some fungi, for instance, have been shown to degrade hydroquinone. ekb.eg The introduction of this compound into an environment could therefore selectively inhibit certain microbial populations while favoring others that are capable of its degradation.

Formation of Transformation Products with Altered Toxicity

The biodegradation and abiotic degradation of organic compounds can lead to the formation of new chemical entities known as transformation products. These products may have different physical, chemical, and toxicological properties compared to the parent compound.

The microbial degradation of hydroquinone, for example, can proceed through various pathways, leading to intermediates such as 1,2,4-trihydroxybenzene and eventually to ring cleavage products. Similarly, the oxidation of hydroquinone can produce benzoquinone, a more toxic compound. nih.gov It is conceivable that the degradation of this compound could follow analogous pathways. The initial oxidation of the hydroquinone ring would likely form the corresponding isobutyl-1,4-benzoquinone. Further degradation could involve hydroxylation and subsequent ring opening.

The toxicity of these potential transformation products is a key consideration in a comprehensive environmental risk assessment. In some cases, the transformation products can be more toxic or persistent than the original compound, a phenomenon known as bioactivation. foodsafety.institute For instance, the oxidation of phenol (B47542) can yield intermediates like hydroquinone and benzoquinone, which exhibit increased toxicity. nih.gov Therefore, a full evaluation of the environmental risk of this compound would require an assessment of the toxicity of its potential degradation products.

Risk Assessment Methodologies in Environmental Contexts

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical substances on the environment. acs.org The process generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. acs.org

For industrial chemicals like this compound, where specific ecotoxicological data may be limited, various methodologies can be employed. One approach is the use of Quantitative Structure-Activity Relationships (QSARs). QSAR models are mathematical models that predict the biological activity (including toxicity) of a chemical based on its molecular structure. epa.gov These models can provide initial estimates of toxicity to different aquatic organisms, which can be valuable for prioritizing chemicals for further testing and for preliminary risk assessments. nih.govnih.gov The OECD QSAR Toolbox is a widely used software for this purpose. qsartoolbox.org

Another approach is the "read-across" method, where the toxicity of a substance is inferred from the known toxicity of structurally similar compounds. This approach is based on the principle that chemicals with similar structures are likely to have similar biological activities.

The risk assessment for a substance like this compound in an environmental context would involve estimating its Predicted Environmental Concentration (PEC) based on its usage patterns and environmental fate properties. This PEC would then be compared to the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data (either experimental or predicted). The ratio of PEC to PNEC, known as the risk quotient, indicates the level of risk. ekb.eg

Applications in Specialized Chemical and Biochemical Research Areas

Role as a Foundational Building Block in Complex Organic Synthesis

There is no specific information available in the reviewed literature detailing the use of 2-isobutylbenzene-1,4-diol as a foundational building block in the synthesis of complex organic molecules. Organic building blocks are fundamental molecules used for the bottom-up assembly of more complex structures. While hydroquinones, in general, are valuable precursors in organic chemistry, the specific utility and reaction pathways involving the isobutyl-substituted variant have not been documented in prominent research.

Exploration in Materials Science for Polymer and Coating Innovations

Information regarding the exploration or application of this compound in materials science for the development of new polymers or coatings is not present in the available literature. Hydroquinone (B1673460) and its derivatives can be used as monomers or additives in polymer synthesis, often imparting antioxidant properties or acting as cross-linking agents. However, no studies were found that specifically investigate this compound for these purposes.

Utilization in Food Science Research for Oxidative Stability and Preservation

While alkyl-substituted hydroquinones are known for their antioxidant properties, which are crucial for preventing spoilage and maintaining the quality of food products, specific research on the use of this compound for enhancing oxidative stability or for food preservation is not documented. The effectiveness and potential application of this particular compound in food systems have not been the subject of published studies.

Contribution to Medicinal Chemistry as a Lead Compound or Pharmaceutical Intermediate

The potential contribution of this compound to medicinal chemistry, either as a lead compound for drug discovery or as a pharmaceutical intermediate, is not described in the accessible scientific literature. A lead compound serves as a starting point for designing new drugs. Although the hydroquinone motif is present in some biologically active molecules, there is no evidence of this compound being specifically identified or developed for therapeutic purposes.

Integration into Biocatalytic Processes for Sustainable Chemical Production

Biocatalysis employs enzymes to perform chemical reactions, offering a green and sustainable alternative to traditional chemical synthesis. However, there are no available research findings or reports on the integration of this compound into any biocatalytic processes. The use of this compound as a substrate or product in enzyme-catalyzed reactions for sustainable chemical production has not been documented.

Challenges, Limitations, and Prospective Research Avenues

Advancement of Green and Sustainable Synthetic Methodologies

The conventional synthesis of substituted hydroquinones often involves multi-step processes that may utilize harsh reagents, organic solvents, and generate significant waste, posing environmental concerns. A primary challenge is the development of eco-friendly and efficient methods for the synthesis of 2-isobutylbenzene-1,4-diol.

Current Research and Future Directions:

Biocatalysis: A promising green approach involves the use of enzymes to catalyze the synthesis. Peroxygenases, for instance, have been shown to selectively hydroxylate phenols into the corresponding hydroquinones. researchgate.netresearchgate.net Future research could focus on identifying or engineering enzymes like cytochrome P450 monooxygenases or peroxygenases that can regioselectively hydroxylate isobutylbenzene (B155976) or directly functionalize the hydroquinone (B1673460) ring in an aqueous medium, thereby minimizing waste and hazardous solvent use. researchgate.net